1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Overview
Description
1’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one is a complex organic compound with the molecular formula C12H18N2O It is characterized by a spiro structure, which means it has two rings sharing a single atom
Preparation Methods
The synthesis of 1’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
1’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one can be compared with other spiro compounds, such as:
- Spiro[cyclohexane-1,2’-[2H]cyclopenta[d]pyrimidin]-4’(3’H)-one
- Spiro[3,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-2,1’-cyclohexane]-4-one These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 1’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one lies in its specific spiro structure and the potential applications that arise from it .
Properties
IUPAC Name |
spiro[3,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-2,1'-cyclohexane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-11-9-5-4-6-10(9)13-12(14-11)7-2-1-3-8-12/h13H,1-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWUCXMIWCRSLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=C(CCC3)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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